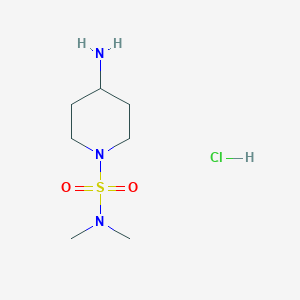

4-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Description

4-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a piperidine derivative featuring a sulfonamide group at position 1, an amino group at position 4, and a dimethylamine substituent. Its molecular formula is C₇H₁₆ClN₃O₂S, with a molecular weight of 265.79 g/mol (calculated). The compound combines a six-membered piperidine ring with a sulfonamide moiety, making it structurally distinct from aromatic sulfonamides. Its hydrochloride salt form enhances solubility in polar solvents, which is advantageous for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

4-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-7(8)4-6-10;/h7H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMJUXUGXYGOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a sulfonamide moiety. This structural configuration is significant for its biological activity, particularly in enzyme inhibition and interaction with bacterial targets.

Antibacterial Activity

Research indicates that sulfonamide derivatives, including those containing piperidine structures, exhibit notable antibacterial properties. For instance, compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| 4-Amino-N,N-dimethylpiperidine-1-sulfonamide | Salmonella typhi | Moderate to Strong |

| Similar Sulfonamide Derivative | Bacillus subtilis | Moderate |

| Other Tested Compounds | Escherichia coli | Weak to Moderate |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical in various physiological processes and disease mechanisms . The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and bacterial infections.

Table 2: Enzyme Inhibition Potency

| Enzyme Type | IC50 Value (µM) | Reference |

|---|---|---|

| Urease | 2.14 | |

| Acetylcholinesterase | Varies (specific data not provided) |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, the compound demonstrated significant activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of piperidine derivatives. The results suggested that compounds with similar structures could reduce inflammation markers in vitro, indicating a potential therapeutic application in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The sulfonamide group facilitates binding to active sites on enzymes such as urease, inhibiting their function.

- Bacterial Membrane Interaction : The piperidine moiety may enhance penetration through bacterial membranes, increasing the compound's efficacy against pathogens.

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is used as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a precursor for drugs targeting multiple diseases, including cancer and viral infections. The compound's potential therapeutic effects are under continuous investigation, with studies indicating its role in enzyme inhibition and protein interactions .

Enzyme Inhibition Studies

The compound has been identified as an effective inhibitor of specific enzymes, such as carbonic anhydrases and proteases. Research has demonstrated that modifications to its structure can enhance its inhibitory potency. A notable case study involved the investigation of its effects on enzyme-substrate binding, revealing significant insights into structure-activity relationships (SAR) that guide further drug development .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex organic molecules. It participates in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The versatility of this compound makes it a valuable tool in developing specialty chemicals .

Case Study 1: Enzyme Inhibition Mechanism

A study focused on the inhibition of carbonic anhydrase by this compound demonstrated that the compound could effectively disrupt enzyme activity through competitive inhibition. The research highlighted how structural modifications could optimize binding affinity and selectivity against different isoforms of the enzyme.

Case Study 2: Anticancer Activity

Research into piperidine derivatives has shown that certain derivatives of this compound exhibit enhanced cytotoxicity against various cancer cell lines. This study compared the efficacy of these derivatives with standard treatments like bleomycin, providing evidence for their potential use in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

N,N-Dimethylpiperidinium Chloride (Mepiquat Chloride)

- Molecular Formula : C₇H₁₆ClN

- Applications : Used as a plant growth regulator in agriculture to control excessive vegetative growth .

- Key Differences : Unlike the target compound, mepiquat chloride is a quaternary ammonium salt lacking sulfonamide functionality. Its mechanism involves inhibiting gibberellin biosynthesis, whereas sulfonamides often target enzymatic pathways (e.g., carbonic anhydrase inhibition) .

4-Amino-N,N-Diethylaniline Monohydrochloride

- Molecular Formula : C₁₀H₁₆ClN₂

- Applications : Intermediate in dye synthesis and analytical chemistry .

- Key Differences : This aromatic amine features a benzene ring instead of a piperidine backbone. The absence of a sulfonamide group limits its utility in biological systems compared to the target compound .

Sulfonamide Derivatives

4-Amino-N,N-Dimethyl-3-phenylsulfonylaniline (Compound 19)

- Molecular Formula : C₁₄H₁₇N₃O₂S

- Synthesis: Prepared via sulfite addition to N,N-dimethylquinone diimine, yielding a benzene-based sulfonamide .

- Key Differences : The aromatic backbone and sulfonyl group at position 3 contrast with the target compound’s piperidine ring and sulfonamide at position 1. Such structural variations influence solubility and biological activity .

4-Aminophenol Hydrochloride

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Backbone | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Piperidine | Sulfonamide, dimethylamine | 265.79 | Pharmaceuticals (hypothetical) |

| N,N-Dimethylpiperidinium Chloride | Piperidinium | Quaternary ammonium | 149.66 | Agrochemicals |

| 4-Amino-N,N-Diethylaniline Monohydrochloride | Benzene | Amine, hydrochloride | 202.70 | Dye synthesis |

| 4-Aminophenol Hydrochloride | Benzene | Phenol, amine | 145.58 | Paracetamol precursor |

Research Findings and Implications

- Agrochemical Potential: Unlike mepiquat chloride, the target compound’s sulfonamide group may enable herbicidal or fungicidal activity through enzyme inhibition, a hypothesis warranting further study .

Preparation Methods

Nitrosation-Reduction Route to N-Aminopiperidine Hydrochloride (Key Intermediate)

A foundational intermediate, N-aminopiperidine hydrochloride , can be synthesized via a two-step process involving nitrosation and reduction under mild conditions. This intermediate is critical for further functionalization to obtain the target compound.

Step 1: Nitrosation

- React piperidine with sodium nitrite under acidic conditions to form nitrosopiperidine.

- Conditions: Acidic medium, typically at room temperature.

- Reaction time: Short, typically under 1 hour.

Step 2: Reduction

- Reduce nitrosopiperidine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or ether.

- The reducing agent is added as a suspension in an ice bath.

- After addition, the mixture is stirred overnight at room temperature.

- The reaction is quenched by slow addition of water.

-

- Filter to remove solids, evaporate organic solvents under reduced pressure.

- Acidify the aqueous layer with hydrochloric acid to obtain the hydrochloride salt.

- Extract impurities with ethyl acetate or chloroform.

- Recrystallize from ethanol/ethyl acetate to yield pure N-aminopiperidine hydrochloride.

-

- Reported yields range from approximately 54% to 55% depending on scale and solvent choice.

| Parameter | Condition/Value |

|---|---|

| Starting material | Piperidine |

| Nitrosation reagent | Sodium nitrite, acidic medium |

| Reducing agent | Lithium aluminum hydride (LiAlH4) |

| Solvent | Anhydrous THF or ether |

| Temperature | Ice bath for addition, then RT |

| Reaction time | Nitrosation: ~1 hour; Reduction: overnight |

| Yield | 53.9% - 55.2% |

Sulfonamide Formation and N,N-Dimethylation

While specific detailed protocols for the direct preparation of this compound are scarce, general synthetic principles apply:

- The sulfonamide group is introduced by reaction of the amine (e.g., 4-aminomethylpiperidine derivatives) with sulfonyl chlorides or sulfonylating agents bearing N,N-dimethyl groups.

- N,N-Dimethylation can be achieved by methylation of sulfonamide nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- The amino group at the 4-position can be introduced or retained from the piperidine precursor.

A commercially available compound closely related, 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide , is characterized with high purity (97%) and is used as a building block in synthesis, indicating the feasibility of these transformations.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation-Reduction | Piperidine | Sodium nitrite (acidic), LiAlH4 (THF/ether), HCl | Mild conditions, simple steps | ~54–55 | Requires handling of LiAlH4 |

| Urea-Based Hofmann Rearrangement | Piperidine, urea | Urea reflux, Cl2 gas, alkaline rearrangement, HCl | Avoids toxic hydrazine, high yield | High (not specified) | Safer, no carcinogenic nitroso compounds |

| Sulfonamide formation & N,N-dimethylation | Aminomethylpiperidine derivatives | Sulfonyl chlorides, methylating agents | Established sulfonamide chemistry | Not specified | Requires subsequent purification |

Research Findings and Practical Considerations

- The nitrosation-reduction method is well documented and yields moderate amounts of N-aminopiperidine hydrochloride, a key intermediate.

- The urea-based method offers a safer and more environmentally friendly alternative, with mild conditions and high yields, suitable for scale-up.

- For the final sulfonamide formation and N,N-dimethylation, standard sulfonylation and methylation protocols are applicable but require careful control to avoid overalkylation or side reactions.

- Purification is typically achieved by recrystallization from ethanol/ethyl acetate mixtures, yielding high-purity hydrochloride salts.

- No column chromatography is generally necessary, simplifying the process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of the piperidine core. Critical steps include:

- Sulfonylation : Reacting 4-amino-N,N-dimethylpiperidine with a sulfonyl chloride derivative (e.g., 4-chlorophenylsulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to avoid side reactions .

- Hydrochloride formation : Post-sulfonylation, the free base is treated with HCl gas or concentrated HCl in an inert solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Key parameters : Temperature (0–25°C for sulfonylation), stoichiometric ratio (1:1.2 amine:sulfonyl chloride), and reaction time (6–12 hours) significantly impact yield (typically 50–70%) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Analytical toolkit :

- NMR : - and -NMR to confirm sulfonamide linkage (δ 2.8–3.2 ppm for SO-N protons) and piperidine ring conformation .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 296.2133 [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities from incomplete sulfonylation .

Q. How does the sulfonamide group influence the compound’s solubility and stability?

- Solubility : The sulfonamide moiety enhances water solubility via hydrogen bonding, though the hydrochloride salt further increases polarity. Solubility in water is ~10 mg/mL at 25°C .

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions (pH <2 or >10). Store at 2–8°C in anhydrous environments to prevent degradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

- Approaches :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study sulfonamide group interactions with metal catalysts (e.g., Pd in cross-coupling reactions) .

- Molecular docking : Screen for binding affinities with biological targets (e.g., enzymes like semicarbazide-sensitive amine oxidase) using AutoDock Vina .

- Outputs : Reaction energy profiles and electrostatic potential maps guide experimental design for functionalization (e.g., amidation, alkylation) .

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

- Root cause analysis :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted amine or over-sulfonylated species) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to optimize reagent addition rates and temperature gradients .

- Mitigation : Adjust stoichiometry (excess sulfonyl chloride for complete conversion) or introduce scavengers (e.g., polymer-bound amines) to trap unreacted reagents .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

- Assay design :

- Enzyme inhibition : Test against copper-dependent amine oxidases (e.g., SSAO/VAP-1) using fluorogenic substrates (IC typically 1–10 µM) .

- Cellular uptake : Radiolabel the compound with to track permeability in Caco-2 cell monolayers (P >1×10 cm/s indicates high bioavailability) .

- Data interpretation : Correlate structural features (e.g., dimethylamino group) with activity using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.